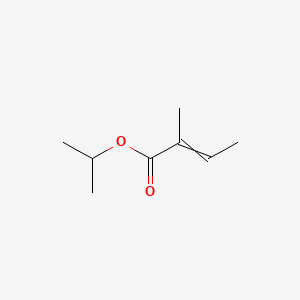
Propan-2-yl 2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-methylbut-2-enoate, also known as isopropyl 2-methyl-2-butenoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from the reaction of isopropanol and 2-methyl-2-butenoic acid. This compound is characterized by its fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-methylbut-2-enoate can be synthesized through the esterification reaction between isopropanol and 2-methyl-2-butenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-methylbut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isopropanol and 2-methyl-2-butenoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Isopropanol and 2-methyl-2-butenoic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-methylbut-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Used as a flavoring agent and in the production of fragrances.
Mecanismo De Acción
The mechanism of action of propan-2-yl 2-methylbut-2-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug formulations or as a flavoring agent .
Comparación Con Compuestos Similares
Propan-2-yl 2-methylbut-2-enoate can be compared with other similar esters, such as:
Methyl 2-methylbut-2-enoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-methylbut-2-enoate: Similar structure but with an ethyl group instead of an isopropyl group.
Butyl 2-methylbut-2-enoate: Similar structure but with a butyl group instead of an isopropyl group.
These compounds share similar chemical properties and reactivity but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups attached to the ester functional group.
Propiedades
Número CAS |
1325236-11-0 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
propan-2-yl 2-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3 |
Clave InChI |
VUPBIVVRPJDWNW-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)
![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
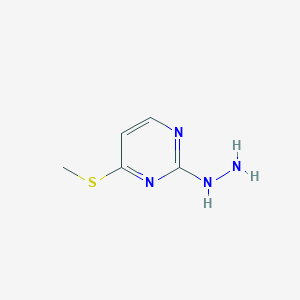
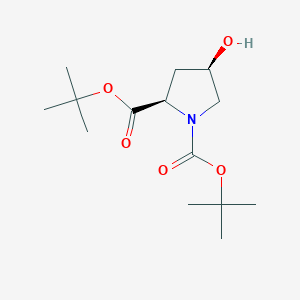
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
![2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12511241.png)
![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)
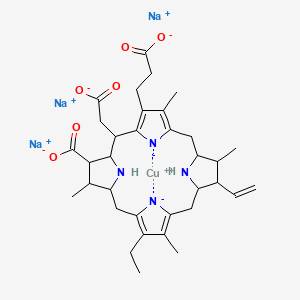
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)
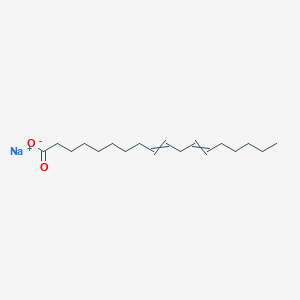
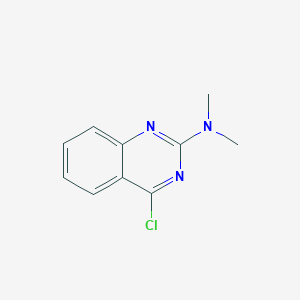
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
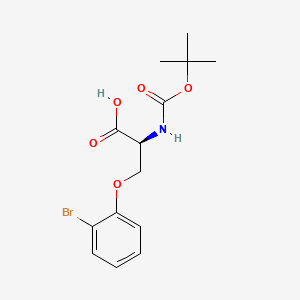
![2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)
